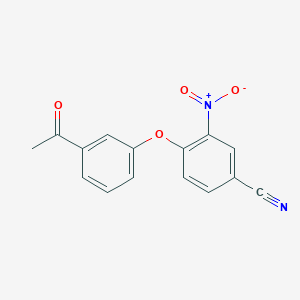

![molecular formula C15H15Cl2NO4 B5656739 8-(3,5-dichloro-4-methylbenzoyl)-1,3-dioxa-8-azaspiro[4.5]decan-2-one](/img/structure/B5656739.png)

8-(3,5-dichloro-4-methylbenzoyl)-1,3-dioxa-8-azaspiro[4.5]decan-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related 2-azaspiro[4.5]decanes involves multi-component condensation reactions. For instance, a three-component condensation of trimethoxybenzene with isobutyric aldehyde and nitriles in the presence of sulfuric acid results in substituted 2-azaspiro[4.5]deca-6,9-diene-8-ones, showcasing a versatile method for constructing the azaspirodecanone framework (Glushkov et al., 2010). Another method involves the selective deketalization of tetraoxadispiro tetradecane to synthesize 1,4-Dioxaspiro[4.5]decan-8-one, which is a crucial intermediate for further derivatization (Zhang Feng-bao, 2006).

Molecular Structure Analysis

The molecular structure of related compounds involves a spiro framework, where the azaspiro[4.5]decanone core is central to the molecule's architecture. This structure has been extensively used in synthesizing organic chemicals, including pharmaceutical intermediates and liquid crystals. Techniques such as IR and 1HNMR have been employed to characterize these compounds, confirming their complex molecular architecture and functional groups (Zhang Feng-bao, 2006).

Chemical Reactions and Properties

Chemical reactions involving the azaspiro[4.5]decanone framework demonstrate the versatility of this structure in organic synthesis. The synthesis of derivatives based on this framework involves reactions such as acylation, where the regioselectivity of acylation has been shown to be dependent on the base and acyl chloride used (Koszytkowska-Stawińska et al., 2004). The synthesis of novel isoxazolyl-2-azaspiro[4.5]deca-1,6,9-trien-8-ones through intramolecular ipso-cyclization highlights the chemical reactivity of the spiro framework (Eligeti et al., 2013).

Physical Properties Analysis

While specific studies on the physical properties of "8-(3,5-dichloro-4-methylbenzoyl)-1,3-dioxa-8-azaspiro[4.5]decan-2-one" were not found, related compounds demonstrate diverse physical characteristics based on their molecular structure. The synthesis and characterization methods, such as IR, 1HNMR, and mass spectrometry, provide insights into the physical attributes of these molecules.

Chemical Properties Analysis

The chemical properties of azaspiro[4.5]decanones and related compounds are heavily influenced by their functional groups and molecular architecture. For example, the behavior under acid hydrolysis conditions and the ability to undergo various chemical transformations, such as acylation and ipso-cyclization, reflect the reactive nature of these compounds (Samsonov & Volodarsky, 2000).

Propriétés

IUPAC Name |

8-(3,5-dichloro-4-methylbenzoyl)-1,3-dioxa-8-azaspiro[4.5]decan-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15Cl2NO4/c1-9-11(16)6-10(7-12(9)17)13(19)18-4-2-15(3-5-18)8-21-14(20)22-15/h6-7H,2-5,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNUBJBZAQXCYJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1Cl)C(=O)N2CCC3(CC2)COC(=O)O3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15Cl2NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(3,5-Dichloro-4-methylbenzoyl)-1,3-dioxa-8-azaspiro[4.5]decan-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(1H-benzimidazol-2-ylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B5656662.png)

![1-ethyl-4-(3-{1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-4-piperidinyl}propanoyl)piperazine](/img/structure/B5656668.png)

![N~2~-(aminocarbonyl)-N~1~-[rel-(3R,4S)-1-(6-cyclopropyl-4-pyrimidinyl)-4-propyl-3-pyrrolidinyl]glycinamide hydrochloride](/img/structure/B5656672.png)

![4-(1-ethyl-1H-imidazol-2-yl)-1-{[4-(methylthio)phenyl]sulfonyl}piperidine](/img/structure/B5656678.png)

![N-{[1-(2-fluorophenyl)-3-pyrrolidinyl]methyl}-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5656693.png)

![2-[9-(1H-indol-6-ylcarbonyl)-3-oxo-2,9-diazaspiro[5.5]undec-2-yl]acetamide](/img/structure/B5656697.png)

![4-[(1-ethyl-5-oxo-3-pyrrolidinyl)carbonyl]-1-(3-methoxybenzyl)-2-piperazinone](/img/structure/B5656701.png)

![7-methoxy-N-[(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methyl]chromane-3-carboxamide](/img/structure/B5656707.png)

![N-methyl-5-(tetrahydro-2-furanyl)-N-[3-(trifluoromethyl)benzyl]-2-thiophenecarboxamide](/img/structure/B5656732.png)

![7-[(2E)-3-phenylprop-2-enoyl]-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5656747.png)

![2,4,5-trimethoxy-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}benzamide](/img/structure/B5656755.png)